2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide
Overview
Description
“2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide” is a chemical compound with the CAS number 1182897-22-8 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular formula of this compound is C9H11BrN2O2S. Its molecular weight is 291.17 g/mol.Scientific Research Applications
Inhibition of Tumor-associated Isozymes
Research has shown that sulfonamide derivatives, including those similar to 2-amino-5-bromo-N-cyclopropylbenzene-1-sulfonamide, are effective in inhibiting tumor-associated carbonic anhydrase (CA) isozymes, particularly CA IX. These inhibitors have been synthesized from various anilines through a series of chemical reactions, demonstrating potent inhibition capabilities against CA IX, with implications for antitumor agent design (Ilies et al., 2003; Casey et al., 2004).
Antitumor Screening and Gene Expression
Studies have utilized sulfonamide-focused libraries for antitumor screens, identifying compounds like E7010 and E7070, which progressed to clinical trials due to their potent cell cycle inhibitory effects. High-density oligonucleotide microarray analysis further characterized these sulfonamides based on gene expression changes, highlighting their utility in medicinal genomics (Owa et al., 2002).
Enzyme-linked Immunosorbent Assay (ELISA) Development
Sulfonamide compounds have been instrumental in developing ELISA for the detection of sulfonamide antibiotic residues in milk, showcasing the versatility of these compounds in creating sensitive and selective immunoreagents (Adrián et al., 2009).
Protein Engineering for Broad Specificity Antibody Detection
Protein engineering techniques have been employed to enhance the cross-reactivity profile of antibodies against sulfonamides, enabling the simultaneous detection of various sulfonamide compounds, which is vital for screening food products derived from treated animals (Korpimäki et al., 2002; Korpimäki et al., 2004).
Inhibitors for Mycobacterium Tuberculosis
Fluorine-containing sulfonamide derivatives have demonstrated effective inhibition against β-class carbonic anhydrases from Mycobacterium tuberculosis, suggesting potential for antimycobacterial agents with novel mechanisms of action (Ceruso et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-amino-5-bromo-N-cyclopropylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2S/c10-6-1-4-8(11)9(5-6)15(13,14)12-7-2-3-7/h1,4-5,7,12H,2-3,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNTGBVKGCPQIPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=C(C=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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